2-(Hexadecylimino-(2-chlorophenyl)methyl)-4-chlorophenol
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Overview
Description
4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol is an organochlorine compound that belongs to the class of chlorophenols. Chlorophenols are known for their use in various industrial applications, including as pesticides, herbicides, and disinfectants . This specific compound is characterized by the presence of two chlorine atoms and a hexadecylimino group attached to a phenol ring, making it a unique and versatile chemical.
Preparation Methods
The synthesis of 4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol typically involves nucleophilic aromatic substitution reactions. The process begins with the chlorination of phenol to introduce chlorine atoms at specific positions on the aromatic ring. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly for its antimicrobial properties.
Industry: It is used in the production of disinfectants and pesticides, leveraging its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activities, leading to antimicrobial effects. Its molecular targets include enzymes involved in cell wall synthesis and membrane integrity, making it effective against a broad spectrum of microorganisms .
Comparison with Similar Compounds
4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol can be compared with other chlorophenols such as:
- 2-Chlorophenol
- 3-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- Pentachlorophenol These compounds share similar structural features but differ in the number and position of chlorine atoms and other substituents. The presence of the hexadecylimino group in 4-Chloro-2-((2-chlorophenyl)(hexadecylimino)methyl)phenol makes it unique, providing distinct chemical properties and applications .
Properties
CAS No. |
80018-22-0 |
---|---|
Molecular Formula |
C29H41Cl2NO |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
4-chloro-2-[C-(2-chlorophenyl)-N-hexadecylcarbonimidoyl]phenol |
InChI |
InChI=1S/C29H41Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-32-29(25-18-15-16-19-27(25)31)26-23-24(30)20-21-28(26)33/h15-16,18-21,23,33H,2-14,17,22H2,1H3 |
InChI Key |
XLVSIZSOKHPZHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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